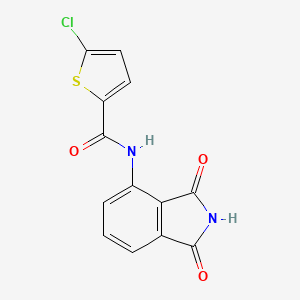

5-Chloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)thiophene-2-carboxamide

Description

This compound features a thiophene-2-carboxamide core substituted with a chlorine atom at the 5-position and an isoindole-1,3-dione moiety at the N-position. The isoindole-1,3-dione group is a planar, electron-deficient heterocycle that may contribute to intermolecular interactions, such as π-π stacking or hydrogen bonding, influencing solubility and biological activity.

Properties

IUPAC Name |

5-chloro-N-(1,3-dioxoisoindol-4-yl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7ClN2O3S/c14-9-5-4-8(20-9)12(18)15-7-3-1-2-6-10(7)13(19)16-11(6)17/h1-5H,(H,15,18)(H,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKQLMNATBNLYIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)NC(=O)C3=CC=C(S3)Cl)C(=O)NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)thiophene-2-carboxamide typically involves the following steps:

Formation of the Phthalimide Moiety: This can be achieved by reacting phthalic anhydride with ammonia or a primary amine under controlled conditions.

Introduction of the Thiophene Ring: The thiophene ring can be introduced through a cyclization reaction involving sulfur and a suitable diene precursor.

Formation of the Carboxamide Group: This step involves the reaction of the intermediate compound with an amine to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene ring or the phthalimide moiety.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Conditions for substitution reactions can vary, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and other reduced derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-Chloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)thiophene-2-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Rivaroxaban and Enantiomers

Compound : Rivaroxaban (5-Chloro-N-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide)

- Key Structural Differences: Contains an oxazolidinone ring and a morpholino group instead of the isoindole-1,3-dione. Stereochemistry at the oxazolidinone 5-position (S-configuration) is critical for Factor Xa inhibition .

- Biological Activity: Potent Factor Xa inhibitor (anticoagulant) with high selectivity due to the morpholino group’s interaction with the enzyme’s S4 pocket. The (R)-enantiomer (5-R-rivaroxaban) shows significantly reduced activity, emphasizing stereochemical specificity .

- Molecular Weight : 435.88 g/mol (vs. ~300–350 g/mol estimated for the target compound) .

Apremilast

Compound : N-2-[(1S)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methyl sulfonyl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl acetamide

5-Chloro-N-[2-(3-Cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]thiophene-2-carboxamide

2-[(4-Chlorobenzyl)thio]-N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)acetamide

- Key Structural Differences :

- Molecular Weight: Not provided, but estimated to be ~400–450 g/mol based on structure .

Structural and Functional Analysis

Common Pharmacophores

- Isoindole-1,3-dione : Present in the target compound and Apremilast, this group is associated with rigid, planar structures that enhance binding to hydrophobic pockets in enzymes or receptors .

- Thiophene-2-carboxamide : Shared with Rivaroxaban and the target compound, this motif may contribute to π-stacking interactions in active sites .

Impact of Substituents

- Bulkier Groups: Morpholino (Rivaroxaban) and ethoxy-methoxyphenyl (Apremilast) substituents improve target selectivity but may reduce solubility .

Research Tools and Validation

- Crystallography : SHELX programs are widely used for small-molecule refinement, aiding in elucidating the target compound’s crystal packing and hydrogen-bonding patterns .

- Stability Studies : RP-HPLC methods, as validated for Apremilast, could be adapted to assess the target compound’s degradation kinetics under stress conditions .

Biological Activity

5-Chloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

- Molecular Formula : C13H7ClN2O3S

- Molecular Weight : 306.72 g/mol

- CAS Number : 9465650

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Initial steps may include the formation of the isoindole structure followed by chlorination and carboxamide formation. Detailed synthetic routes can be found in various chemical literature sources.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of isoindole compounds possess cytotoxic effects against various human cancer cell lines. In vitro tests demonstrated that certain derivatives could inhibit tumor growth effectively, comparable to established chemotherapeutics like cisplatin .

Table 1: Cytotoxicity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 | 10 | |

| Compound B | HeLa | 15 | |

| 5-Chloro-N-(...) | A549 | TBD | Current Study |

Antimicrobial Activity

In addition to anticancer properties, some studies have explored the antimicrobial potential of related compounds. For example, compounds similar to 5-Chloro-N-(...) exhibited activity against Staphylococcus aureus with minimum inhibitory concentrations (MIC) ranging from 3.9 to 31.5 µg/ml . This suggests a possible role in treating bacterial infections.

Case Studies

Recent studies have evaluated the biological profiles of various derivatives of isoindole-based compounds:

- Study on Anticancer Efficacy :

- Antimicrobial Testing :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.